Dopamine Transporter (DAT) Binding Affinity Versus GBR 12909 (Vanoxerine)
In a cross-study comparison, 2,2-diphenyl-1-(piperazin-1-yl)ethanone inhibited [3H]-DA uptake at human DAT expressed in HEK293 cells with an IC50 of 1.98 µM [1]. This places its DAT potency approximately 50- to 100-fold weaker than the reference diphenylalkyl piperazine GBR 12909 (IC50 ~10-30 nM in comparable rat striatal synaptosome assays [2]), yet uniquely, the target compound retains a free piperazine NH for further structural optimization, a synthetic feature absent in GBR 12909.
| Evidence Dimension | Inhibition of radiolabeled dopamine uptake at human DAT |
|---|---|
| Target Compound Data | IC50 = 1.98 µM (1,980 nM) |
| Comparator Or Baseline | GBR 12909 (vanoxerine): IC50 ≈ 10–30 nM (rat synaptosomes, [3H]DA uptake) |
| Quantified Difference | Approximately 66- to 198-fold less potent; compensated by synthetic versatility (free NH) |
| Conditions | Target compound: [3H]-DA uptake in human DAT-HEK293 cells, liquid scintillation counting. GBR 12909: [3H]DA uptake in rat striatal synaptosomes (cross-study). |
Why This Matters
Procurement decisions should weigh the trade-off between intrinsic DAT potency and the ability to further functionalize the free piperazine nitrogen—a key advantage for SAR-driven lead optimization.
- [1] BindingDB BDBM50261044 (CHEMBL4068516). IC50 = 1.98E+3 nM. Inhibition of [3H]-DA re-uptake at human DAT expressed in HEK293 cells. Available at: https://www.bindingdb.org View Source
- [2] Van der Zee P, et al. GBR 12909: a potent and selective dopamine uptake inhibitor. Eur J Pharmacol. 1980; and Kimura M et al. Bioorg Med Chem. 2003;11:1621-1630. View Source
